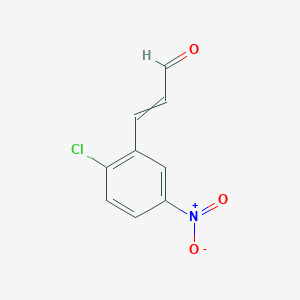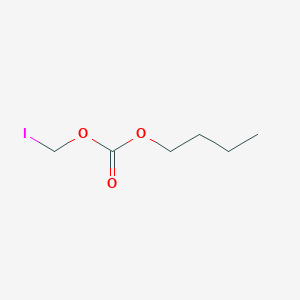![molecular formula C13H17N3O2 B8578695 Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8578695.png)
Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-cyanopyridin-2-yl)-beta-alaninate: is an organic compound that features a tert-butyl ester group, a cyanopyridine moiety, and a beta-alanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate typically involves the reaction of tert-butyl beta-alaninate with 4-cyanopyridine under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(4-cyanopyridin-2-yl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(4-cyanopyridin-2-yl)-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(4-cyanopyridin-2-yl)glycinate
- tert-Butyl (4-cyanopyridin-2-yl)carbamate
Comparison: tert-Butyl N-(4-cyanopyridin-2-yl)-beta-alaninate is unique due to its beta-alanine backbone, which imparts specific properties and reactivity. Compared to tert-butyl N-(4-cyanopyridin-2-yl)glycinate, which has a glycine backbone, the beta-alanine derivative may exhibit different biological activity and chemical reactivity. Similarly, tert-butyl (4-cyanopyridin-2-yl)carbamate, with a carbamate group, may have distinct applications and properties.
This detailed article provides a comprehensive overview of Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H17N3O2 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)5-7-16-11-8-10(9-14)4-6-15-11/h4,6,8H,5,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
ICXKRMPLAQURAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCNC1=NC=CC(=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6-Amino-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetonitrile](/img/structure/B8578618.png)





![1-(1-Phenylethyl)-3-[4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B8578671.png)

![2-[2'-(o-Hydroxyphenyl)ethyl]thiazolidine](/img/structure/B8578683.png)





